molecular formula C16H20O2 B11762685 (4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol

(4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol

Cat. No.: B11762685
M. Wt: 244.33 g/mol
InChI Key: MNGYGLPGRUEBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a furan ring substituted with a tert-butyl group and a methyl group, along with a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)-5-methylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions, usually around 0°C to room temperature, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(tert-butyl)-5-methylfuran-2-yl)(phenyl)methanone.

    Reduction: Formation of 4-(tert-butyl)-5-methylfuran-2-yl)(phenyl)methane.

    Substitution: Formation of 4-(tert-butyl)-5-methylfuran-2-yl)(phenyl)methyl chloride or bromide.

Scientific Research Applications

(4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The furan ring and phenyl group contribute to the compound’s overall reactivity and ability to participate in various chemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzyl alcohol
  • Tris-(4-tert-butyl-phenyl)-methanol
  • 4-tert-Butylphenol

Uniqueness

(4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol is unique due to the presence of both a furan ring and a phenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

(4-tert-butyl-5-methylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C16H20O2/c1-11-13(16(2,3)4)10-14(18-11)15(17)12-8-6-5-7-9-12/h5-10,15,17H,1-4H3

InChI Key

MNGYGLPGRUEBCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(C2=CC=CC=C2)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.